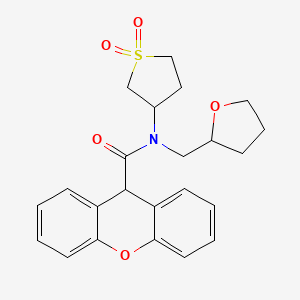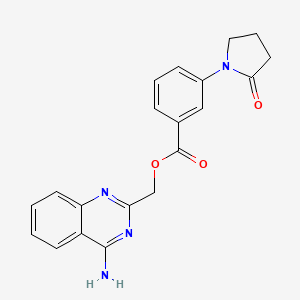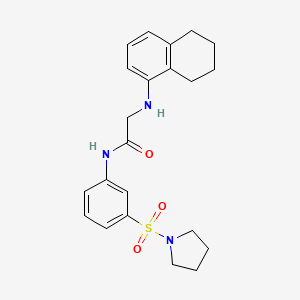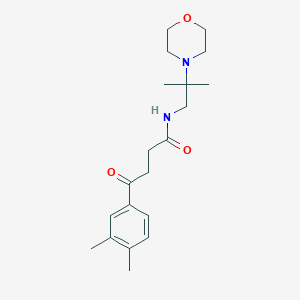![molecular formula C20H19N3O2 B7680405 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one, also known as PIPIN, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neuronal cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress response genes.
Biochemical and Physiological Effects
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. In neuronal cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to protect against oxidative stress-induced neuronal damage by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. In cancer cells, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to induce cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have potential applications in various fields of research. However, one limitation is that the mechanism of action of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one is not fully understood, which makes it difficult to optimize its use in certain experiments.
Future Directions
There are several future directions for research on 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its use in drug discovery, particularly in the development of new drugs targeting cancer and neurodegenerative diseases. Additionally, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one could be used in combination with other compounds to enhance its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one involves the condensation of 2-phenylindole-1-carboxylic acid with piperazine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then acetylated using acetic anhydride to yield 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one. This method has been optimized to yield high purity and high yield of 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one.
Scientific Research Applications
4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. In cancer research, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer. In drug discovery, 4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one has been identified as a potential lead compound for the development of new drugs targeting various diseases.
properties
IUPAC Name |
4-[2-(2-phenylindol-1-yl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-13-22(11-10-21-19)20(25)14-23-17-9-5-4-8-16(17)12-18(23)15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSFLLBABPDJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)




![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)

![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![5,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B7680385.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide](/img/structure/B7680393.png)
![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)
